![molecular formula C14H16ClNO2 B2815485 N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide CAS No. 2411239-88-6](/img/structure/B2815485.png)
N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide, also known as TATB, is a high-performance explosive compound. It is a white crystalline solid with a molecular weight of 285.73 g/mol. TATB is widely used in the military and defense industries due to its high energy output and stability.
Mecanismo De Acción
The mechanism of action of N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide involves a rapid exothermic reaction that produces a shock wave. The shock wave propagates through the surrounding medium, causing damage to the target. N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide has a high detonation velocity, which means that the shock wave travels faster than the speed of sound.
Biochemical and Physiological Effects:
N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide is not intended for human consumption, and there is limited information available on its biochemical and physiological effects. However, studies have shown that exposure to N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide can cause damage to the lungs, liver, and kidneys. N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide has also been shown to have mutagenic and carcinogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide has several advantages for lab experiments. It is stable and has a long shelf life, which makes it easy to store and transport. N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide is also highly energetic, which means that small amounts can produce large amounts of energy. However, N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide is highly sensitive to shock and friction, which makes it difficult to handle in the lab.
Direcciones Futuras
There are several future directions for N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide research. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the development of N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide-based materials for use in defense applications. N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide has also been studied for its potential use in medical imaging and cancer treatment. Further research is needed to fully understand the potential of N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide in these areas.
Conclusion:
In conclusion, N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide is a high-performance explosive compound that has been extensively studied for its explosive properties. It is widely used in the military and defense industries due to its high energy output and stability. N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide has several advantages for lab experiments, but it is highly sensitive to shock and friction, which makes it difficult to handle. There are several future directions for N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide research, including the development of new synthesis methods and the exploration of its potential use in medical imaging and cancer treatment.
Métodos De Síntesis
The synthesis of N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide involves a multi-step process. The starting material is 4-chlorobenzyl alcohol, which is converted to the corresponding chloride using thionyl chloride. The resulting chloride is then reacted with but-2-yn-1-ol to form the N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide precursor. The final step involves the addition of hydroxylamine hydrochloride to the N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide precursor to form N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide.
Aplicaciones Científicas De Investigación
N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide has been extensively studied for its explosive properties. It is used as a reference explosive in many studies to compare the performance of other explosives. N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide has been shown to have a high detonation velocity and energy output, making it an ideal candidate for military and defense applications.
Propiedades
IUPAC Name |
N-[1-(4-chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-3-5-13(17)16-12(4-2)14(18)10-6-8-11(15)9-7-10/h6-9,12,14,18H,4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAKYCMPQDZHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC=C(C=C1)Cl)O)NC(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

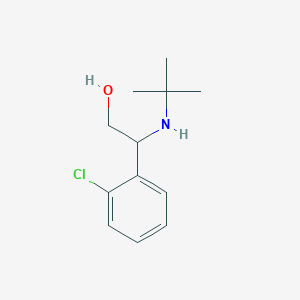
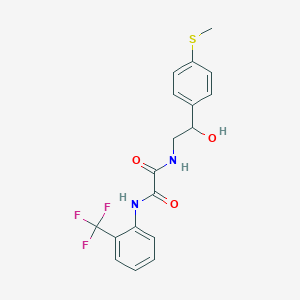
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2815404.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2815405.png)
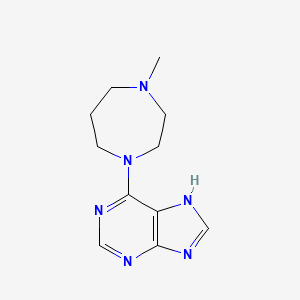
![N-(1-cyano-1-cyclopropylethyl)-2-{[2,2-dimethyl-1-(thiophen-2-yl)propyl]amino}acetamide](/img/structure/B2815410.png)
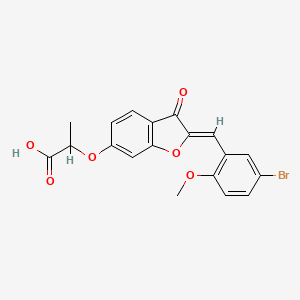

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2815415.png)
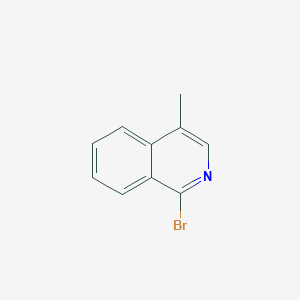
![1-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2815418.png)
![8-(4-chlorophenyl)-3-(4-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2815420.png)
![Methyl 4-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}benzoate](/img/structure/B2815422.png)
